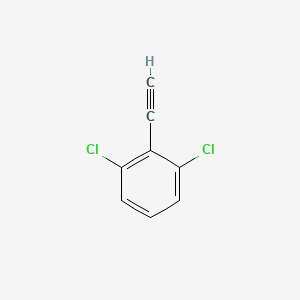
1,3-Dichloro-2-ethynylbenzene
Cat. No. B3385708
Key on ui cas rn:
6575-25-3
M. Wt: 171.02 g/mol
InChI Key: MBZVWRBXABOVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222248B2
Procedure details


To a mixture of tosyl azide (2.70 g, 32 mmol) and K2CO3 (4.74 g, 34.3 mmol) in dry acetonitrile (20 mL) was added dropwise a solution of dimethyl 2-(oxopropyl)-phosphonate (1.89 mL, 2.27 g, 13.7 mmol) in acetonitrile (5 mL) then the mixture was stirred at ambient temperature for 3 h. To this mixture was added dropwise a solution of 2,6-dichlorobenzaldehyde (2.0 g, 11.4 mmol) in methanol (15 mL), and the resulting mixture stirred at ambient temperature for 18 h. The solvent was removed under reduced pressure, and the residue stirred with ethyl acetate and sat. ammonium chloride. This mixture was filtered to remove insolubles, and the filtrate separated. The aqueous phase was re-extracted with ethyl acetate, and the combined organic layers were dried, filtered, and the was solvent removed under reduced pressure. The residue was purified by chromatography using a gradient of 0-20% hexane/ethyl acetate to afford 2,6-dichlorophenylacetylene.



[Compound]
Name
dimethyl 2-(oxopropyl)-phosphonate
Quantity
1.89 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
S(N=[N+]=[N-])([C:4]1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[K+].[K+].[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:22]=1[CH:23]=O>C(#N)C.CO>[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:22]=1[C:23]#[CH:4] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
4.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
[Compound]
|
Name
|
dimethyl 2-(oxopropyl)-phosphonate
|
|
Quantity
|
1.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at ambient temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture stirred at ambient temperature for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue stirred with ethyl acetate and sat. ammonium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insolubles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was re-extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic layers were dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the was solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

